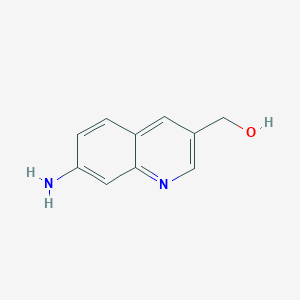![molecular formula C13H12N2O2S B8693485 2-[(3-Nitrophenyl)methylsulfanyl]aniline](/img/structure/B8693485.png)
2-[(3-Nitrophenyl)methylsulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Nitrophenyl)methylsulfanyl]aniline is an organic compound that features a nitrophenyl group attached to a methylsulfanyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylsulfanyl]aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-nitrobenzyl chloride with thiourea to form 3-nitrobenzyl isothiocyanate, which is then reacted with aniline to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[(3-Nitrophenyl)methylsulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-[(3-Nitrophenyl)methylsulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 2-[(3-Nitrophenyl)methylsulfanyl]aniline and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 2-[(4-Nitrophenyl)methylsulfanyl]aniline
- 2-[(2-Nitrophenyl)methylsulfanyl]aniline
- 2-[(3-Nitrophenyl)methylsulfanyl]benzamide
Uniqueness
2-[(3-Nitrophenyl)methylsulfanyl]aniline is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical and biological properties compared to its analogs.
特性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
2-[(3-nitrophenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H12N2O2S/c14-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)15(16)17/h1-8H,9,14H2 |
InChIキー |
OGWQUEDYNCPKEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8693461.png)
![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)





